molecular formula C20H23N3O4S2 B3002553 N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252823-98-5

N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B3002553
CAS No.: 1252823-98-5
M. Wt: 433.54
InChI Key: CGTPRGMNDXNMCP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a propyl substituent at position 3 of the pyrimidinone core and a 3,4-dimethoxybenzyl group attached via a sulfanyl-acetamide linker. This structural framework is common in bioactive molecules, where the thienopyrimidinone core often confers kinase inhibitory or antimicrobial activity . The 3,4-dimethoxybenzyl moiety may enhance lipophilicity and influence receptor binding, while the propyl group could modulate metabolic stability.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-4-8-23-19(25)18-14(7-9-28-18)22-20(23)29-12-17(24)21-11-13-5-6-15(26-2)16(10-13)27-3/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTPRGMNDXNMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thieno[3,2-d]pyrimidine core linked to a dimethoxybenzyl group and a sulfanyl acetamide moiety. The molecular formula is C17H20N2O4SC_{17}H_{20}N_2O_4S, with a molecular weight of approximately 356.42 g/mol. Its structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains in vitro. The mechanism is believed to involve the inhibition of bacterial DNA synthesis and cell wall formation.

Microorganism Activity Reference
Escherichia coliInhibition
Staphylococcus aureusModerate inhibition
Bacillus subtilisStrong inhibition

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways and inhibition of protein kinase B (AKT) phosphorylation.

Case Study: Bladder Cancer
In a study involving bladder cancer cells, this compound was shown to significantly reduce cell viability and promote apoptosis. The compound's effects were attributed to its ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production.

The proposed mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and signaling pathways.
  • DNA Interaction : Potential intercalation into DNA or RNA structures may impede replication and transcription processes.
  • Oxidative Stress Induction : Increased ROS levels can lead to cellular damage and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The target compound shares structural homology with derivatives reported in recent literature, particularly those featuring the thieno[3,2-d]pyrimidinone scaffold. Key analogs include:

2-{[3-(2,3-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide (CAS 1291863-41-6)
  • Core Structure: Thieno[3,2-d]pyrimidinone with a 2,3-dimethylphenyl group at position 3.
  • Substituents: Pyrimidinone ring: 2,3-Dimethylphenyl (electron-donating groups). Acetamide linker: 4-Methylbenzyl (hydrophobic substituent).
  • Molecular Formula : C24H23N3O2S2; Molecular Weight : 449.6 .
Target Compound
  • Core Structure: Thieno[3,2-d]pyrimidinone with a propyl group at position 3.
  • Substituents: Pyrimidinone ring: Propyl (flexible alkyl chain). Acetamide linker: 3,4-Dimethoxybenzyl (polar, methoxy-rich aromatic group).
  • Molecular Formula : C24H25N3O4S2 (estimated); Molecular Weight : ~491.6 (calculated).

Structural and Functional Implications

Parameter Target Compound CAS 1291863-41-6
Core Substituent 3-Propyl 3-(2,3-Dimethylphenyl)
Benzyl Group 3,4-Dimethoxybenzyl 4-Methylbenzyl
Molecular Weight ~491.6 449.6
Key Functional Groups Methoxy (electron-donating), Thioether Methyl (hydrophobic), Thioether
  • Steric Considerations: The propyl chain on the pyrimidinone core may confer greater conformational flexibility than the rigid 2,3-dimethylphenyl group in the analog, impacting target binding .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The 3,4-dimethoxybenzyl group in the target compound may reduce logP compared to the 4-methylbenzyl analog, balancing membrane permeability and aqueous solubility.
  • Metabolic Stability : The propyl group could be susceptible to oxidative metabolism, whereas the dimethylphenyl group in CAS 1291863-41-6 might resist degradation due to steric hindrance .

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